molecular formula C18H17N5O B11481142 4-(6,6-Dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzonitrile

4-(6,6-Dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzonitrile

Cat. No.: B11481142
M. Wt: 319.4 g/mol
InChI Key: UMZOLLZSKXCMGG-UHFFFAOYSA-N
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Description

4-{6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZONITRILE is a complex heterocyclic compound. It features a triazoloquinazoline core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZONITRILE typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in medicinal chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution can introduce various functional groups, enhancing the compound’s pharmacological profile.

Scientific Research Applications

4-{6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZONITRILE has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

  • 1,2,4-Triazolo[4,3-a]quinoxaline
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines

Uniqueness

4-{6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZONITRILE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a triazoloquinazoline core with a benzonitrile group enhances its versatility and potential therapeutic applications.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

4-(6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)benzonitrile

InChI

InChI=1S/C18H17N5O/c1-18(2)7-13-15(14(24)8-18)16(23-17(22-13)20-10-21-23)12-5-3-11(9-19)4-6-12/h3-6,10,16H,7-8H2,1-2H3,(H,20,21,22)

InChI Key

UMZOLLZSKXCMGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)C#N)C(=O)C1)C

Origin of Product

United States

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